molecular formula C3H6Cl2S2 B14607105 Disulfide, dichloromethyl ethyl CAS No. 61079-16-1

Disulfide, dichloromethyl ethyl

Cat. No.: B14607105
CAS No.: 61079-16-1
M. Wt: 177.1 g/mol
InChI Key: UEIAVCZGRSHLNS-UHFFFAOYSA-N
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Description

Disulfide, dichloromethyl ethyl is an organic compound characterized by the presence of a disulfide bond (S-S) between two sulfur atoms. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl ethyl, the synthetic route may involve the reaction of dichloromethyl thiol with ethyl thiol under oxidative conditions. Common oxidizing agents used in these reactions include molecular oxygen, hydrogen peroxide, or iodine .

Industrial Production Methods

In an industrial setting, the production of disulfides often involves large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous flow reactors and controlled oxidation conditions are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl ethyl undergoes several types of chemical reactions, including:

    Oxidation: Conversion of thiols to disulfides.

    Reduction: Conversion of disulfides back to thiols.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiols results in the formation of disulfides, while reduction of disulfides yields thiols .

Scientific Research Applications

Disulfide, dichloromethyl ethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl ethyl involves the formation and breaking of disulfide bonds. These bonds are crucial for the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where it alternates between reduced (thiol) and oxidized (disulfide) states. This redox cycling is essential for various biological processes, including protein folding and cellular signaling .

Comparison with Similar Compounds

Disulfide, dichloromethyl ethyl can be compared with other disulfides such as:

    Dimethyl disulfide: Similar in structure but with methyl groups instead of dichloromethyl and ethyl groups.

    Diethyl disulfide: Contains two ethyl groups instead of dichloromethyl and ethyl groups.

    Dibutyl disulfide: Contains two butyl groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other disulfides .

Properties

CAS No.

61079-16-1

Molecular Formula

C3H6Cl2S2

Molecular Weight

177.1 g/mol

IUPAC Name

(dichloromethyldisulfanyl)ethane

InChI

InChI=1S/C3H6Cl2S2/c1-2-6-7-3(4)5/h3H,2H2,1H3

InChI Key

UEIAVCZGRSHLNS-UHFFFAOYSA-N

Canonical SMILES

CCSSC(Cl)Cl

Origin of Product

United States

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